Cas no 1240522-14-8 (3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine)

3-(2-Chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a chloropyridine and methylpyrazole core, serving as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its distinct structure enables selective functionalization, making it valuable for developing biologically active molecules. The presence of both chloropyridine and amine groups enhances reactivity, facilitating further derivatization for targeted applications. This compound exhibits stability under standard conditions, ensuring consistent performance in synthetic workflows. Its utility in medicinal chemistry is underscored by its role as a precursor for inhibitors and ligands, particularly in kinase and receptor modulation research. High purity and well-defined chemical properties make it a reliable choice for precision-oriented applications.
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine structure
1240522-14-8 structure
Product name:3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
CAS No:1240522-14-8
MF:C9H9ClN4
Molecular Weight:208.64755988121
CID:5932643
PubChem ID:86664828

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazol-5-amine, 3-(2-chloro-4-pyridinyl)-1-methyl-
    • 3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
    • 1240522-14-8
    • EN300-1983201
    • SCHEMBL2683964
    • DNSISSVKSRRIEC-UHFFFAOYSA-N
    • インチ: 1S/C9H9ClN4/c1-14-9(11)5-7(13-14)6-2-3-12-8(10)4-6/h2-5H,11H2,1H3
    • InChIKey: DNSISSVKSRRIEC-UHFFFAOYSA-N
    • SMILES: N1(C)C(N)=CC(C2C=CN=C(Cl)C=2)=N1

計算された属性

  • 精确分子量: 208.0515740g/mol
  • 同位素质量: 208.0515740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 201
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 56.7Ų

じっけんとくせい

  • 密度みつど: 1.43±0.1 g/cm3(Predicted)
  • Boiling Point: 414.5±45.0 °C(Predicted)
  • 酸度系数(pKa): 1.46±0.10(Predicted)

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1983201-0.5g
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
1240522-14-8
0.5g
$1247.0 2023-09-16
Enamine
EN300-1983201-5.0g
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
1240522-14-8
5g
$3770.0 2023-05-26
Enamine
EN300-1983201-5g
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
1240522-14-8
5g
$3770.0 2023-09-16
Enamine
EN300-1983201-1.0g
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
1240522-14-8
1g
$1299.0 2023-05-26
Enamine
EN300-1983201-2.5g
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
1240522-14-8
2.5g
$2548.0 2023-09-16
Enamine
EN300-1983201-0.1g
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
1240522-14-8
0.1g
$1144.0 2023-09-16
Enamine
EN300-1983201-10.0g
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
1240522-14-8
10g
$5590.0 2023-05-26
Enamine
EN300-1983201-10g
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
1240522-14-8
10g
$5590.0 2023-09-16
Enamine
EN300-1983201-0.25g
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
1240522-14-8
0.25g
$1196.0 2023-09-16
Enamine
EN300-1983201-0.05g
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
1240522-14-8
0.05g
$1091.0 2023-09-16

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 関連文献

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amineに関する追加情報

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine: A Comprehensive Overview

The compound with CAS No. 1240522-14-8, commonly referred to as 3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features and its potential applications in drug development and advanced materials. The long-tail keywords such as "pyrazole derivatives," "chloropyridine moieties," and "heterocyclic compounds" are central to understanding its significance in modern chemical research.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly due to their ability to act as scaffolds for bioactive molecules. The 3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine structure incorporates a pyrazole ring fused with a chloropyridine moiety, creating a highly functionalized molecule with potential pharmacological activity. Researchers have explored its role as a potential inhibitor of various enzymes, including kinases and proteases, which are critical targets in the treatment of diseases such as cancer and inflammatory disorders.

The synthesis of 3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the pyrazole ring through cyclization reactions and the subsequent introduction of the chloropyridine group via nucleophilic aromatic substitution. The use of transition metal catalysts, such as palladium complexes, has been shown to significantly enhance the efficiency of these reactions, making the synthesis more scalable and cost-effective.

In terms of pharmacological activity, 3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine has demonstrated promising results in preclinical studies. For instance, recent research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, its ability to modulate cellular signaling pathways makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its medicinal applications, 3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine has also been explored for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Recent advancements in this area have focused on optimizing its electronic characteristics through structural modifications, further enhancing its potential for real-world applications.

From an environmental perspective, the synthesis and application of 3-(2-chloropyridin-4-yll)-1-methyl-lH-pyrazol-S-amme have been carefully evaluated to ensure minimal ecological impact. Researchers have developed greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These efforts align with global sustainability goals and underscore the importance of responsible chemical innovation.

In conclusion, 3-(2-chloropyridin-S-yll)-l-methyll-lH-pyrazol-S-amme (CAS No. 1240522-S-S) represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its structural versatility, combined with recent advancements in synthesis and pharmacology, positions it as a key player in future drug development and materials science initiatives. As research continues to uncover new potentials for this compound, it is poised to make significant contributions to both academic and industrial sectors.

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